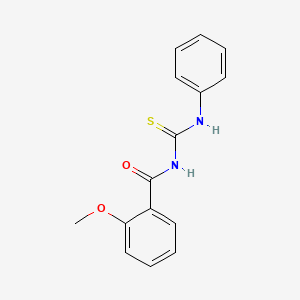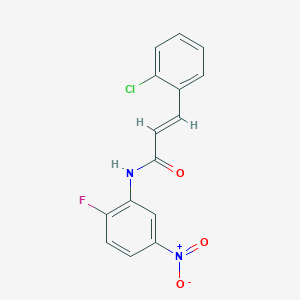
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, also known as CFNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFNA is a derivative of acrylamide, which is a widely used chemical in various industrial and research settings. The synthesis method of CFNA, its mechanism of action, and its biochemical and physiological effects have been extensively studied, and it has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is necessary for the maintenance of normal cellular homeostasis. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also been found to inhibit the growth of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and solubility in various organic solvents. However, it also has some limitations, including its toxicity and potential for side effects. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to be toxic to both cancer and normal cells, and its potential for side effects in humans is not fully understood. Therefore, further research is needed to determine the safety and efficacy of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide, including its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Further studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide in humans, as well as its potential for drug interactions and side effects. Additionally, research is needed to develop new derivatives of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide with improved efficacy and safety profiles. Overall, 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has shown promising results in various laboratory experiments, and further research is needed to determine its potential as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-fluoro-5-nitroaniline in the presence of acryloyl chloride and triethylamine. The reaction proceeds through the formation of an imine intermediate, followed by the addition of acryloyl chloride to form the final product. The yield of 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide obtained through this method is around 70%, and the purity can be increased through further purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various laboratory experiments, including its anticancer and antiviral properties. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. 3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acrylamide has also shown potential as an antibacterial agent, with activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-12-4-2-1-3-10(12)5-8-15(20)18-14-9-11(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUTRUJHIYNC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5730517.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
![N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide](/img/structure/B5730537.png)
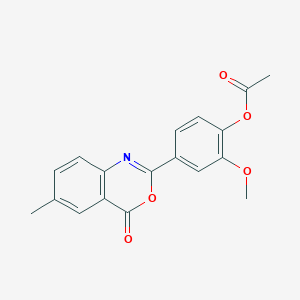
![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
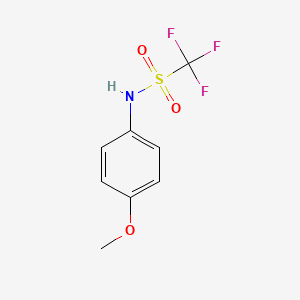
![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
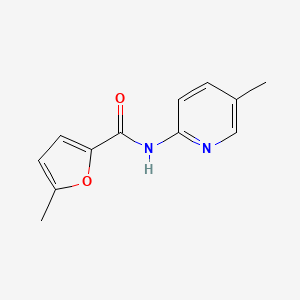

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
